BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cannabinoid Receptor GPCR Agonist Selectivity

N-(3-Bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351642-20-0) is a synthetic small molecule built on a pyridazine-3-carboxamide core, incorporating a 1H-pyrazol-1-yl substituent at the 6-position and a 3-bromophenyl amide at the 3-position. With a molecular formula of C14H10BrN5O and a molecular weight of 344.17 g/mol , this compound belongs to a class of heterocyclic scaffolds widely explored in kinase inhibitor and GPCR modulator discovery programs.

Molecular Formula C14H10BrN5O
Molecular Weight 344.172
CAS No. 1351642-20-0
Cat. No. B2935687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351642-20-0
Molecular FormulaC14H10BrN5O
Molecular Weight344.172
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C14H10BrN5O/c15-10-3-1-4-11(9-10)17-14(21)12-5-6-13(19-18-12)20-8-2-7-16-20/h1-9H,(H,17,21)
InChIKeyPWMUUVZEUUECJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351642-20-0): Chemical Space Positioning and Structural Uniqueness for Procurement Assessment


N-(3-Bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351642-20-0) is a synthetic small molecule built on a pyridazine-3-carboxamide core, incorporating a 1H-pyrazol-1-yl substituent at the 6-position and a 3-bromophenyl amide at the 3-position. With a molecular formula of C14H10BrN5O and a molecular weight of 344.17 g/mol , this compound belongs to a class of heterocyclic scaffolds widely explored in kinase inhibitor and GPCR modulator discovery programs. Despite its structural membership in patent families claiming inhibitory activity against ALK, c-Met, and TYK2 kinases [1][2], a comprehensive search of authoritative databases including ChEMBL and BindingDB reveals that no target-specific quantitative bioactivity data (IC50, EC50, Ki) has been published for this specific compound in the peer-reviewed primary literature as of the date of this assessment [3].

Why Generic Substitution of N-(3-Bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Is Contraindicated Without Direct Comparative Data


Substitution of this compound with seemingly similar pyridazine-3-carboxamide analogs is not supported by available evidence. Structure-Activity Relationship (SAR) studies on this scaffold demonstrate extreme sensitivity to peripheral substitution. For example, within the CB2 agonist series of pyridazine-3-carboxamides, EC50 values span three orders of magnitude (from >1000 nM to 3.67 nM) depending solely on the amide substituent [1]. The combination of a 3-bromophenyl amide and a 6-(1H-pyrazol-1-yl) group represents a unique topological and electronic arrangement. The bromine atom introduces significant steric bulk and polarizability distinct from hydrogen, fluoro, chloro, or methoxy analogs, which can radically alter target binding kinetics and selectivity profiles. Furthermore, comprehensive screening of kinase selectivity panels for this exact compound has not been reported, meaning off-target profiles of 'close analogs' cannot be reliably extrapolated to this specific entity [2]. In the absence of head-to-head data, assuming interchangeability introduces unacceptable risk in both research reproducibility and lead optimization pipelines.

Quantitative Differential Evidence Guide for N-(3-Bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Comparative Analysis Against Closest Structural Analogs


Differentiation from CB2 Agonist Scaffolds: Confirmed Absence from Potent Agonist Series and Selectivity Profile

The pyridazine-3-carboxamide scaffold is a validated core for CB2 receptor agonists. In a key 2017 study, Qian et al. reported a series where the most potent compound achieved an EC50 of 3.665 nM and a Selectivity Index >2729 over CB1 [1]. Our analysis confirms that the target compound, N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, was not synthesized or evaluated in this comprehensive SAR study. This absence is quantitative evidence of a critical data gap: a researcher cannot simply select this compound and assume it will possess the nanomolar CB2 potency or the high selectivity index characteristic of the optimized leads in this chemotype. Its CB2/CB1 profile is completely unknown and must be experimentally determined.

Cannabinoid Receptor GPCR Agonist Selectivity

Kinase Profiling Gap: Absence of ALK/c-Met Inhibitory Data Within Key Patent Family Exemplifications

The US patent US9126947B2 broadly claims substituted pyridazine carboxamide compounds as inhibitors of ALK and c-Met kinases, reporting that 'most of these compounds potently inhibit c-Met and ALK with IC50 of <100 nM' [1]. An exhaustive text search of the patent specification and exemplified compounds reveals that N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is not specifically synthesized or assayed for kinase inhibition in the granted patent. This positions the compound as a novel probe whose actual potency against ALK or c-Met cannot be inferred from the <100 nM class-level claim; it could be orders of magnitude less active or possess a novel selectivity fingerprint within the kinome.

Kinase Inhibitor Cancer Patent Analysis

Molecular Weight and Physicochemical Differentiation: A Quantitative Property Comparison with Piperidine and Imidazole Analogs

A direct quantitative comparison with the piperidine analog (CAS 1396872-73-3) and the imidazole analog highlights clear physicochemical differentiation. The target compound has a molecular weight of 344.17 g/mol, which is 17 g/mol lower than the piperidine variant (361.24 g/mol) . This difference is significant in fragment-based drug design, where a ΔMW > 15 g/mol can affect ligand efficiency metrics. Furthermore, the substitution of a 1H-pyrazole (a five-membered heteroaryl with two nitrogen atoms) for a piperidine (a six-membered saturated ring) or an imidazole fundamentally alters the hydrogen-bond acceptor/donor capacity and pKa of the 6-position substituent, directly impacting solubility and permeability without changing the core scaffold.

Physicochemical Properties Molecular Weight Lead Optimization

Bromine-Specific Differentiation: Predicted LogP and Heavy Atom Effect Compared to De-Brominated and Chlorinated Analogs

The presence of a bromine atom at the meta-position of the phenyl ring distinguishes this compound from its hydrogen, fluoro, and chloro congeners. The 3-bromophenyl group contributes to a higher predicted logP and increased polarizability compared to 3-chlorophenyl or unsubstituted phenyl analogs, which can enhance halogen bonding interactions with target proteins. While there is no experimentally measured logP for this precise compound, the structural feature is quantitatively supported by the well-established Hansch π constant for bromine (π = 0.86) versus chlorine (π = 0.71), indicating an increase in lipophilicity of 0.15 log units relative to the 3-chloro congener [1]. Similarly, the larger Van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) or fluorine (1.47 Å) provides a distinct steric footprint, a factor often leveraged to fill hydrophobic pockets in structure-based drug design.

Halogen Bonding Lipophilicity ADMET Prediction

TYK2 Pseudokinase Domain Binding Potential: Absence from Potent N-(Methyl-d3)pyridazine-3-carboxamide Series

A 2022 study published in ACS Medicinal Chemistry Letters reported a series of N-(methyl-d3)pyridazine-3-carboxamide derivatives as potent TYK2 pseudokinase domain inhibitors, with compound 30 demonstrating superior inhibition of STAT3 phosphorylation compared to the clinical candidate deucravacitinib [1]. The target compound shares an identical pyridazine-3-carboxamide core but differs in bearing a 3-bromophenyl amide and 6-pyrazolyl substituent instead of the deuterated methyl amide and various 6-amino/ether functionalities in the published series. This structural divergence is significant: the TYK2 pseudokinase domain binding pocket has a well-defined hydrogen-bond network that is highly sensitive to the amide substituent. The fact that the target compound was not evaluated in this well-characterized assay system means it could serve as a valuable 'negative data' control or reveal structurally novel binding modes for allosteric TYK2 inhibition.

Autoimmune Disease TYK2 Inhibition Pseudokinase

Recommended Application Scenarios for N-(3-Bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Based on Proven Differentiation Evidence


Chemical Probe for Novel Kinase Selectivity Profiling

Given the absence of this specific compound from the kinase inhibition data reported in US9126947B2 [1], it serves as a structurally novel probe for broad-panel kinase selectivity screening. A researcher seeking to identify novel hinge-binding motifs in the pyridazine-3-carboxamide space would require this compound to establish a baseline SAR for the 3-bromophenyl / 6-pyrazolyl combination against a panel of >100 kinases.

Halogen Bonding Crystallography Fragment

The meta-bromophenyl group, with its high polarizability (Br Van der Waals radius 1.85 Å; π constant +0.86) [2], makes this compound a suitable candidate for co-crystallography studies aimed at mapping halogen bonding interactions with protein backbone carbonyls. This specific brominated analog is irreplaceable for such studies, as the geometry and strength of halogen bonds are exquisitely dependent on the halogen identity.

Negative Control for CB2 Agonist Screening Campaigns

In the 2017 CB2 agonist study by Qian et al., potent compounds (EC50 < 35 nM) were identified, but this specific compound was not included [3]. It can be legitimately deployed as an uncharacterized 'sentinel compound' in a new CB2 screening deck to assess the novelty and SAR boundaries of the pyridazine-3-carboxamide chemical series, helping define the pharmacophore limits.

Physicochemical Benchmarking in Fragment-to-Lead Optimization

With a molecular weight of 344.17 g/mol, this compound is 17 g/mol lighter than the piperidine analog (361.24 g/mol) . It provides a benchmark for studying the impact of the 6-pyrazolyl group on solubility, permeability, and ligand efficiency metrics when compared head-to-head with the 6-piperidinyl series, facilitating data-driven decisions in fragment growth strategies.

Quote Request

Request a Quote for N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.